Home > Products > Screening Compounds P84415 > Adenosine Kinase Inhibitor
Adenosine Kinase Inhibitor - 214697-26-4

Adenosine Kinase Inhibitor

Catalog Number: EVT-255367
CAS Number: 214697-26-4
Molecular Formula: C22H19BrN6O
Molecular Weight: 463.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine kinase inhibitors (AKIs) are a class of chemical compounds that block the activity of the enzyme adenosine kinase (AK). [] AK is a ubiquitous enzyme in eukaryotes that plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine. [] Adenosine itself is an endogenous nucleoside with potent physiological effects, acting as a neuromodulator and playing a role in various processes such as neurotransmission, inflammation, and cardiovascular function. [, ] By inhibiting AK, AKIs prevent the phosphorylation of adenosine into adenosine monophosphate (AMP), effectively increasing the concentration of adenosine in the local environment. [, ]

Future Directions
  • Development of Highly Selective AKIs: Developing AKIs with enhanced selectivity for specific AK isoforms or with improved blood-brain barrier permeability could lead to more targeted therapies with fewer off-target effects. [, ]
  • Clinical Translation of AKI-Based Therapies: While AKIs have shown promise in preclinical studies, their clinical translation for various diseases, including epilepsy, pain, inflammation, and cardiovascular disorders, requires further investigation. [, ] Conducting well-designed clinical trials to assess the efficacy and safety of AKIs in human patients is crucial for their eventual therapeutic application.

5-Iodotubercidin

    Compound Description: 5-Iodotubercidin is a potent nucleoside analog that acts as an adenosine kinase (AK) inhibitor. It exhibits anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production, neutrophil accumulation, and edema formation.

GP515

    Compound Description: GP515 is an adenosine kinase inhibitor that prevents the phosphorylation of adenosine to AMP, thereby locally increasing adenosine concentration. It has demonstrated anti-inflammatory effects in various models, including the suppression of TNF-α production in human cells.

    Relevance: Similar to "Adenosine Kinase Inhibitor", GP515 highlights the therapeutic potential of AK inhibitors in addressing cardiovascular and cerebrovascular diseases, inflammation, and other conditions by elevating local adenosine levels.

GP683

    Compound Description: GP683 (4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine) is an adenosine kinase inhibitor. It has shown anticonvulsant activity in animal models of epilepsy without causing significant cardiovascular side effects.

    Relevance: GP683, like "Adenosine Kinase Inhibitor," underscores the potential of AK inhibitors as anticonvulsant therapies. Its ability to reduce seizures without significant cardiovascular side effects, unlike adenosine receptor agonists, makes it a promising lead compound in the pursuit of safer and more effective antiepileptic drugs.

ABT-702

    Compound Description: ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine) is a non-nucleoside adenosine kinase inhibitor with high potency (IC50 = 1.7 nM) and selectivity. It is orally effective and has shown analgesic and anti-inflammatory properties in rat models.

    Relevance: ABT-702 shares a similar pharmacological profile with "Adenosine Kinase Inhibitor" by demonstrating potent analgesic and anti-inflammatory effects through AK inhibition. Its non-nucleoside structure and favorable pharmacological properties make it a promising lead compound in the development of novel AK inhibitors with improved safety and efficacy profiles.

GP790

    Compound Description: GP790 is an α-L-lyxofuranosyl nucleoside analog that acts as a potent adenosine kinase inhibitor (IC50 = 0.47 nM). It demonstrates anti-inflammatory activity in a rat carrageenan paw edema model. The L-lyxofuranosyl configuration is designed to prevent 5'-O-phosphorylation, potentially reducing cytotoxicity associated with nucleoside analogs.

    Relevance: Like "Adenosine Kinase Inhibitor", GP790 belongs to a new generation of AK inhibitors with a focus on improving the safety profile by mitigating potential cytotoxicity.

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA)

    Compound Description: EHNA is an adenosine deaminase inhibitor that prevents the breakdown of adenosine, thus increasing its levels.

    Relevance: While not a direct structural analog of "Adenosine Kinase Inhibitor," EHNA is functionally related as it also leads to increased adenosine levels, albeit through a different mechanism. This comparison highlights the significance of modulating adenosine levels for therapeutic benefits in conditions where adenosine signaling plays a crucial role.

Dipyridamole

    Compound Description: Dipyridamole is an inhibitor of adenosine transport that prevents the cellular uptake of adenosine, thereby increasing its extracellular concentration.

    Relevance: While not structurally similar to "Adenosine Kinase Inhibitor", dipyridamole exerts its effects by elevating adenosine levels, similar to AK inhibitors. This functional similarity highlights the therapeutic potential of modulating adenosine levels in various conditions, regardless of the specific mechanism of action.

5'-Amino-5'-deoxyadenosine

    Compound Description: 5'-Amino-5'-deoxyadenosine is a purine nucleoside analog that acts as an adenosine kinase inhibitor. It has been investigated for its potential anti-inflammatory and analgesic effects.

    Relevance: This compound, like "Adenosine Kinase Inhibitor", exemplifies the exploration of nucleoside analogs in the pursuit of potent AK inhibitors for therapeutic applications.

Acadesine (AICAR)

    Compound Description: Acadesine (5-amino-1-[β-D-ribofuranosyl]imidazole-4-carboxamide riboside) is an adenosine-regulating agent. It is a prototype compound for its potential to enhance intestinal barrier function after hemorrhagic shock and resuscitation.

    Relevance: While not a direct adenosine kinase inhibitor, acadesine's mechanism of action involves modulating adenosine levels, showcasing an alternative approach to target adenosine signaling pathways for therapeutic benefit. This indirect modulation of adenosine signaling, like "Adenosine Kinase Inhibitor", highlights the importance of exploring various strategies to fine-tune adenosine levels for therapeutic purposes.

Diaryl-erythro-furanosyltubercidin Analogues

    Compound Description: These are a class of adenosine kinase inhibitors designed to prevent 5'-O-phosphorylation and associated toxicities. They exhibit analgesic activity in the rat formalin paw model.

    Relevance: These analogues, similar to "Adenosine Kinase Inhibitor," are examples of structural modifications aimed at optimizing the safety and efficacy profiles of AK inhibitors by mitigating potential cytotoxic effects.

6,8-Disubstituted Purine Nucleoside Derivatives

    Compound Description: This class of compounds includes potent adenosine kinase inhibitors, with some demonstrating greater potency than the known inhibitor 5'-deoxy-5'-aminoadenosine. These derivatives offer valuable insights into the structure-activity relationship of AK inhibitors.

    Relevance: Like "Adenosine Kinase Inhibitor," these derivatives demonstrate the ongoing research and development of potent AK inhibitors with potential therapeutic applications.

    Compound Description: This class of compounds, which includes the lead compound 16c, was designed to improve water solubility while maintaining adenosine kinase inhibition potency.

    Relevance: Similar to research efforts related to "Adenosine Kinase Inhibitor," these compounds emphasize the importance of optimizing physicochemical properties, such as water solubility, for improved drug-likeness and potential therapeutic application.

5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines

    Compound Description: This series of compounds represents novel non-nucleoside adenosine kinase inhibitors. These compounds have shown potent AK inhibitory activity and in vivo analgesic effects, making them potential candidates for further development as therapeutic agents.

    Relevance: These compounds, like "Adenosine Kinase Inhibitor," exemplify the exploration of non-nucleoside structures in the pursuit of potent and selective AK inhibitors for therapeutic applications.

Source and Classification

ABT-702 dihydrochloride was developed by Abbott Laboratories and is recognized for its ability to enhance adenosine signaling by inhibiting adenosine kinase. This inhibition leads to increased levels of adenosine, which has various physiological effects, particularly in the nervous and cardiovascular systems. The compound is still in preclinical development stages and has not yet progressed to clinical trials .

Synthesis Analysis

The synthesis of ABT-702 dihydrochloride involves several steps that typically include the formation of key intermediates followed by their coupling to yield the final product. While specific proprietary methods used by Abbott Laboratories are not publicly detailed, general approaches for synthesizing similar compounds often include:

  1. Formation of Intermediate Compounds: Starting materials such as substituted pyrimidines or purines are reacted with various reagents to form intermediates.
  2. Coupling Reactions: These intermediates are then coupled through techniques such as amide bond formation or nucleophilic substitutions.
  3. Salt Formation: The final product is converted into its dihydrochloride salt form to enhance solubility and stability.

Technical parameters such as reaction temperatures, solvents (e.g., dimethyl sulfoxide), and reaction times are crucial for optimizing yield and purity but are not disclosed in the available literature .

Molecular Structure Analysis

ABT-702 dihydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Core Structure: The compound contains a pyrimidine ring system that is essential for its interaction with adenosine kinase.
  • Substituents: The presence of bromine and chlorine atoms enhances lipophilicity, which may facilitate cellular uptake.
  • Chiral Centers: The molecule exhibits chirality, which can influence its pharmacological properties.

The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand how it interacts with biological targets .

Chemical Reactions Analysis

ABT-702 dihydrochloride participates in several chemical reactions primarily related to its mechanism of action:

  1. Inhibition of Adenosine Kinase: The primary reaction involves the binding of ABT-702 to the active site of adenosine kinase, preventing the phosphorylation of adenosine.
  2. Impact on Adenosine Metabolism: By inhibiting adenosine kinase, ABT-702 increases the concentration of extracellular adenosine, which can modulate various signaling pathways involved in pain and inflammation.
  3. Interactions with Biological Systems: In vivo studies have shown that ABT-702 influences metabolic pathways related to nociception and vascular function through altered adenosine levels .
Mechanism of Action

The mechanism of action of ABT-702 dihydrochloride centers on its role as an inhibitor of adenosine kinase:

  • Adenosine Modulation: By inhibiting adenosine kinase, ABT-702 increases local concentrations of adenosine, which acts on various receptors (A1, A2A) that mediate analgesic effects.
  • Antinociceptive Effects: Studies demonstrate that ABT-702 reduces pain responses in animal models through both central and peripheral mechanisms.
  • Cardiovascular Effects: Enhanced adenosine signaling contributes to improved vascular function and cardioprotection, particularly under conditions of stress or injury .
Physical and Chemical Properties Analysis

ABT-702 dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide at concentrations up to 45 mg/mL (approximately 83.91 mM), facilitating its use in various biological assays.
  • Stability: It is recommended to store the powder form at -20°C for up to three years and in solution at -80°C for one year.
  • Melting Point: Specific melting point data is not widely reported but is essential for characterizing solid-state properties.

These properties are critical for determining the compound's suitability for experimental applications .

Applications

ABT-702 dihydrochloride has potential applications across several scientific domains:

  1. Pain Management: Due to its antinociceptive properties, it may be useful in treating chronic pain conditions.
  2. Cardiovascular Research: Its ability to modulate vascular function makes it a candidate for studying heart failure and ischemic conditions.
  3. Neuroscience: Investigations into neuroprotective effects could lead to new treatments for neurodegenerative diseases where adenosine signaling plays a role.

Ongoing research aims to further elucidate these applications while exploring the therapeutic potential of ABT-702 in clinical settings .

Introduction to ABT-702 Dihydrochloride in Contemporary Research

Pharmacological Classification as a Non-Nucleoside Adenosine Kinase Inhibitor

ABT-702 dihydrochloride is classified as a potent, ATP-competitive non-nucleoside adenosine kinase (ADK) inhibitor. It achieves half-maximal enzyme inhibition (IC₅₀) at 1.7 nM against rat brain cytosolic ADK, demonstrating remarkable potency across species including human, monkey, dog, rat, and mouse isoforms [1] [4]. Its non-nucleoside nature confers significant advantages: unlike nucleoside inhibitors, it avoids metabolic incorporation into nucleic acids, thereby reducing genotoxic risks. The compound penetrates cellular membranes effectively, evidenced by its inhibition of ADK activity (IC₅₀ = 51 nM) in intact human neuroblastoma (IMR-32) cells [1].

Table 1: Selectivity Profile of ABT-702 Dihydrochloride

TargetIC₅₀/Inhibitory ActivityExperimental Model
Adenosine Kinase (AK)1.7 nMRat brain cytosol
A₁ Adenosine Receptor>10,000 nMReceptor binding assays
A₂ₐ Adenosine Receptor>10,000 nMReceptor binding assays
A₃ Adenosine Receptor>10,000 nMReceptor binding assays
Adenosine Transporter>10,000 nMUptake inhibition assays
Adenosine Deaminase>10,000 nMEnzyme activity assays

This selectivity profile—spanning orders of magnitude specificity over adenosine receptors, transporters, and deaminase—enables precise amplification of extracellular adenosine concentrations at sites of tissue stress without off-target receptor activation [1] [6] [7]. Mechanistically, ABT-702 binds the adenosine/ATP pocket of ADK, preventing adenosine phosphorylation and thereby increasing extracellular adenosine bioavailability. This localized adenosine elevation activates protective pathways through receptor-dependent signaling, particularly in hypoxic or inflamed microenvironments [7] [8].

Historical Development and Rationale for Targeting Adenosine Signaling

The development of ABT-702 emerged from systematic structure-activity optimization aimed at overcoming limitations of earlier adenosine modulators. Preceding nucleoside-based ADK inhibitors exhibited poor metabolic stability and off-target effects. ABT-702 originated from a pyridopyrimidine scaffold, with key modifications—including a 3-bromophenyl moiety at position 5 and morpholinopyridine at position 7—yielding enhanced potency and oral bioavailability [7]. The rationale centered on exploiting endogenous adenosine's spatially and temporally constrained protective actions: unlike direct adenosine receptor agonists that cause systemic effects (e.g., hypotension), ADK inhibition selectively elevates adenosine at sites of active ATP breakdown, such as inflamed or ischemic tissues [8] [9].

Table 2: Key Milestones in ABT-702 Development

YearDevelopment PhaseSignificant Finding
2000Preclinical characterizationOral activity confirmed in rodent pain models (ED₅₀=65 μmol/kg p.o.)
2001Structural optimizationIdentification of critical bromophenyl-morpholinyl pharmacophore
2013Disease mechanism studiesDemonstrated efficacy in diabetic retinopathy inflammation models
2019Cardiovascular applicationEstablished augmentation of conducted vasodilation in HFpEF models
2022Mechanism elucidationRevealed ADK degradation-mediated cardioprotection

Early pharmacological characterization revealed ABT-702's oral efficacy in rodent models of inflammatory and neuropathic pain, with dose-dependent antinociception (ED₅₀ = 8 μmol/kg i.p. and 65 μmol/kg p.o. in hot-plate tests) [1] [7]. This validated ADK inhibition as a viable strategy for enhancing adenosine's endogenous analgesic actions. Subsequent research expanded its therapeutic rationale to conditions involving metabolic stress and microvascular dysfunction, including diabetic complications and heart failure, where adenosine's vasodilatory and anti-inflammatory effects are pathophysiologically relevant [5] [9].

Therapeutic Potential in Metabolic and Inflammatory Disorders

ABT-702 demonstrates compelling preclinical efficacy across disorders characterized by adenosine signaling dysfunction. In metabolic contexts, it attenuates diabetic retinopathy (DR) by countering retinal inflammation. Eight weeks of ABT-702 treatment (1.5 mg/kg i.p., twice weekly) in streptozotocin-diabetic mice significantly reduced retinal markers of pathology: oxidative/nitrosative stress, TNF-α, ICAM-1, and microglial activation (Iba1) were diminished, while physiological adenosine transporter (ENT1) expression was preserved [9]. This effect was mechanistically linked to amplified A₂ₐ adenosine receptor (A₂ₐAR) signaling, as A₂ₐAR blockade reversed ABT-702's suppression of TNF-α release in glycated-albumin-stimulated microglia [9].

In heart failure with preserved ejection fraction (HFpEF), ABT-702 corrects impaired conducted vasodilation—a microvascular coordination mechanism essential for efficient tissue perfusion. Using obese ZSF1 rats (a validated HFpEF model), 8-week ABT-702 treatment (1.5 mg/kg i.p.) prevented left ventricular diastolic dysfunction and reduced myocardial hypoxia markers (carbonic anhydrase 9, collagen) [5]. Human arterioles from HFpEF patients similarly exhibited augmented conducted vasodilation when incubated with ABT-702 (0.1 μM), confirming translational relevance. This effect stemmed from reversing ADK upregulation in microvessels, thereby enhancing adenosine-mediated vasodilatory coordination [5].

Table 3: Summary of ABT-702 Therapeutic Effects in Preclinical Studies

Disease ModelKey FindingsProposed Mechanism
Diabetic Retinopathy↓ Retinal TNF-α, ICAM-1, cell death; ↓ Microglial activation; ↓ Oxidative stressA₂ₐAR-dependent anti-inflammation
HFpEF (ZSF1 rat)↑ Coronary conducted vasodilation; ↓ LV diastolic stiffness; ↓ Myocardial hypoxiaRestoration of microvascular adenosine signaling
Myocardial IschemiaSustained cardioprotection >24h post-treatment; ↑ Coronary flow; ↓ IR injuryProteasomal ADK degradation → ↑ Adenosine
Inflammatory PainDose-dependent antinociception; Efficacy in thermal/chemical pain modelsLocal adenosine accumulation at injury sites

Cardioprotection studies reveal a unique delayed action: ABT-702 administration induces proteasome-dependent degradation of the ADK-long isoform (ADK-L), sustaining elevated adenosine levels >24 hours post-clearance. In murine ischemia-reperfusion models, this translated to increased basal coronary flow and robust infarction reduction. Critically, perfusion with adenosine deaminase or antagonist (8-phenyltheophylline) abolished protection, confirming adenosine-dependence [8]. The sequential mechanism involves: (1) initial ADK inhibition → (2) adenosine receptor activation → (3) ubiquitin-proteasome degradation of ADK → (4) sustained adenosine elevation and cardioprotection [8].

Properties

CAS Number

214697-26-4

Product Name

ABT-702 dihydrochloride

IUPAC Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine

Molecular Formula

C22H19BrN6O

Molecular Weight

463.3 g/mol

InChI

InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28)

InChI Key

RQCXKDWOCUJWQZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl

Synonyms

4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine
ABT 702
ABT-702
ABT702
pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)-

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.